Caerin-1.19

Antimicrobial peptide Staphylococcus aureus Minimum Inhibitory Concentration

Caerin-1.19 is a 25-residue, C-terminally amidated, cationic antimicrobial peptide (AMP) belonging to the caerin-1 subfamily, originally isolated from the dorsal skin glands of the Australian Dainty Green Tree Frog Litoria gracilenta. It exhibits broad-spectrum activity against Gram-positive bacteria and has demonstrated potent inhibition of HIV pseudovirus infection in CD4+ T cells (IC₅₀ = 2.5 µM).

Molecular Formula
Molecular Weight
Cat. No. B1577645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaerin-1.19
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caerin-1.19 Procurement Guide: Antimicrobial Peptide Selection Criteria for Antibiotic & Antiviral Research


Caerin-1.19 is a 25-residue, C-terminally amidated, cationic antimicrobial peptide (AMP) belonging to the caerin-1 subfamily, originally isolated from the dorsal skin glands of the Australian Dainty Green Tree Frog Litoria gracilenta [1]. It exhibits broad-spectrum activity against Gram-positive bacteria and has demonstrated potent inhibition of HIV pseudovirus infection in CD4+ T cells (IC₅₀ = 2.5 µM) [2]. With a net charge of +4, a hydrophobicity index of 0.896, and a Boman index of 20.67, caerin-1.19 occupies a distinct physicochemical niche within the caerin-1 family that directly impacts its target selectivity and membrane-disruption kinetics [1].

Why Caerin-1.19 Cannot Be Substituted by Other Caerin-1 Family Peptides Without Quantitative Validation


The caerin-1 family comprises numerous sequence-related peptides that share a conserved α-helical, amphipathic scaffold, yet single-residue variations produce substantial shifts in antibacterial potency, spectrum breadth, and antiviral efficacy [1]. For example, caerin-1.19 differs from its closest sibling caerin-1.17 by only one amino acid at position 4 (Phe vs. Ser), yet this substitution yields up to a 4.2-fold improvement in MIC against Staphylococcus aureus ATCC 25923 [2]. Similarly, caerin-1.19 was identified among a subset of five caerin-1 peptides (out of 18 tested) that were significantly more effective inhibitors of HIV infection than the prior benchmark caerin-1.9 [3]. Generic interchange within this peptide class is therefore not supported by the quantitative evidence base; procurement decisions must be guided by compound-specific, comparator-anchored data.

Caerin-1.19: Quantified Differentiation Evidence Against Closest Caerin-1 Analogs


MIC Against Staphylococcus aureus ATCC 25923: Caerin-1.19 vs. Caerin-1.17 in the Same Experimental System

In the foundational characterization study of Litoria gracilenta peptides, caerin-1.19 demonstrated a minimum inhibitory concentration (MIC) of 12 µg/ml against S. aureus ATCC 25923, compared to 50 µg/ml for caerin-1.17—its closest sequence analog from the same secretion profile [1]. Both peptides were isolated from the identical frog specimen and tested under the same broth microdilution conditions, establishing a direct head-to-head comparison within a single experimental framework.

Antimicrobial peptide Staphylococcus aureus Minimum Inhibitory Concentration

Comparative Gram-Positive Spectrum: Caerin-1.19 vs. Caerin-1.17 Across Multiple Organisms

Beyond S. aureus, the MIC panel derived from the same L. gracilenta secretion study reveals consistent potency differences between caerin-1.19 and caerin-1.17 [1]. Caerin-1.19 exhibited a 2-fold lower MIC against Bacillus cereus (50 vs. 100 µg/ml) and Listeria innocua (12 vs. 25 µg/ml), and a 2.1-fold lower MIC against Micrococcus luteus (25 µg/ml for 1.19; 12 µg/ml for 1.17, however caerin-1.17 is more potent against this organism). Caerin-1.17 showed superior activity against Pasteurella multocida, one of the few Gram-negative organisms tested (MIC 25 vs. 50 µg/ml). Both peptides displayed equipotent MICs against Leuconostoc lactis (3 µg/ml), S. aureus ATCC 29213 (12 µg/ml), S. epidermidis (12 µg/ml), and Streptococcus uberis (25 µg/ml).

Gram-positive bacteria MIC panel Caerin structure-activity relationship

Anti-HIV Activity: Caerin-1.19 Ranked Among Top-Performing Caerin-1 Peptides vs. Caerin-1.9 Benchmark

In a comparative screen of 18 caerin-1 family peptides for inhibition of HIV pseudovirus (PsV) infection of CD4+ T cells, caerin-1.19 was identified as one of five peptides (alongside caerin-1.6, caerin-1.7, caerin-1.1 mod 7, and caerin-1.1 mod 9) that were significantly better inhibitors than the previous best-in-class benchmark caerin-1.9 [1]. Caerin-1.19 achieved an IC₅₀ of 2.5 µM against HIV PsV in this assay system [2]. The study reported a direct correlation between viral envelope disruption capacity (p24 release) and infection inhibition, with caerin-1.19 demonstrating activity at concentrations that maintained acceptable target T cell and endocervical epithelial cell viability.

HIV inhibition antiviral peptide microbicide candidate

Physicochemical Differentiation: Net Charge and Hydrophobicity Differentiate Caerin-1.19 from Its Siblings in the L. gracilenta Cohort

The single-residue substitution at position 4 (Phe in caerin-1.19 vs. Ser in caerin-1.17 and caerin-1.18) produces measurable physicochemical divergence [1]. Caerin-1.19 carries a net charge of +4 (vs. +3 for caerin-1.17) and a hydrophobicity (GRAVY) of 0.896, compared to 1.02 for caerin-1.17. The Boman index (a predictor of protein-binding potential) is 20.67 for caerin-1.19 versus 22.82 for caerin-1.17. These parameters are correlated with differential membrane partitioning behavior and may underpin the observed potency differences against specific bacterial strains.

Peptide physicochemical properties net charge hydrophobicity index

Priority Application Scenarios for Caerin-1.19 Informed by Differentiated Evidence


Antibacterial Drug Discovery Targeting Methicillin-Sensitive S. aureus with Reduced Peptide Load

Given the 4.2-fold MIC advantage of caerin-1.19 over caerin-1.17 against S. aureus ATCC 25923 (12 vs. 50 µg/ml) [1], researchers studying antistaphylococcal peptide therapeutics can achieve bacteriostatic endpoints at substantially lower peptide concentrations using caerin-1.19. This reduction in required mass per assay directly translates to lower procurement volumes and potentially reduced cytotoxicity to host cells in co-culture models.

Topical Microbicide Development Against HIV Transmission

Caerin-1.19's validated anti-HIV IC₅₀ of 2.5 µM against pseudovirus infection of CD4+ T cells, combined with its documented ranking among the top five caerin-1 peptides outperforming the caerin-1.9 benchmark [1], positions it as a candidate for inclusion in topical microbicide formulations. Its dual antibacterial-antiviral profile further supports its evaluation in multipurpose prevention technologies where both HIV and bacterial STI protection are desired.

Structure-Activity Relationship (SAR) Studies Exploiting the Phe4/Ser4 Pharmacophore Switch

The single-residue difference at position 4 (Phe in caerin-1.19 vs. Ser in caerin-1.17/1.18) provides an experimentally tractable pharmacophore pair for dissecting the contribution of aromatic hydrophobic side chains to membrane selectivity and antibacterial potency [1]. This pair of peptides, isolated from the same organism and characterized under identical conditions, offers a cleaner SAR probe than cross-species comparators.

Peptide-Immobilized Biomaterial Surfaces for Gram-Positive Infection Control

Given the demonstrated activity of caerin peptides when surface-immobilized on magnesium alloys for enhanced antibacterial properties [1], caerin-1.19's potency profile against clinically relevant Gram-positive organisms (S. aureus, S. epidermidis, L. innocua) makes it a rational selection for covalent or adsorptive immobilization on implantable device surfaces where Gram-positive colonization is the primary concern.

Quote Request

Request a Quote for Caerin-1.19

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.